molecular formula C19H17ClN6O2 B2540535 2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1210032-11-3

2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2540535
CAS No.: 1210032-11-3
M. Wt: 396.84
InChI Key: LUMIGAKWGGFPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including an amide, a pyrazolo[3,4-d]pyrimidine ring, and a furan ring. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan ring and the pyrazolo[3,4-d]pyrimidine ring are aromatic, which means they are particularly stable and can participate in π-π interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives have demonstrated their potential as anticancer and anti-5-lipoxygenase agents. These compounds, including 2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, are synthesized through various chemical reactions and evaluated for their cytotoxicity against cancer cell lines and inhibitory activity against 5-lipoxygenase, an enzyme involved in inflammation. The structure-activity relationship (SAR) analysis provides insights into the chemical features contributing to their biological activities (Rahmouni et al., 2016).

Antiviral Applications

Research on benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, reveals a new synthesis route offering remarkable antiavian influenza virus activity. These compounds were synthesized through various steps, starting from benzoyl isothiocyanate and proceeding through alkylation and hydrazine reactions. Their in vitro evaluation against the influenza A virus subtype H5N1 highlighted several compounds with significant antiviral activities, indicating their potential as antiviral agents (Hebishy et al., 2020).

Antibacterial and Insecticidal Potential

The microwave irradiative cyclocondensation approach for synthesizing pyrimidine linked pyrazole heterocyclics, followed by their evaluation for insecticidal and antibacterial potential, suggests a significant application in developing new agrochemical and pharmaceutical agents. These compounds exhibit promising activity against various microorganisms and pests, indicating their potential use in combating infectious diseases and agricultural pests (Deohate & Palaspagar, 2020).

Future Directions

The future research directions for this compound could involve studying its synthesis, reactions, and potential biological activity. It could also be interesting to study its physical and chemical properties in more detail .

Properties

IUPAC Name

2-chloro-N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O2/c20-16-6-2-1-5-14(16)19(27)21-7-8-26-18-15(11-25-26)17(23-12-24-18)22-10-13-4-3-9-28-13/h1-6,9,11-12H,7-8,10H2,(H,21,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMIGAKWGGFPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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